(Rac)-GSK-3484862

DNMT1 inhibition epigenetic drug discovery enzymatic assay

Procure (Rac)-GSK-3484862 as the essential inactive isomer control for the DNMT1 inhibitor GSK-3484862. This compound is critical for validating the specific, non-covalent, and proteasome-dependent degradation effects of its active counterpart in epigenetic research, ensuring experimental reproducibility and accurate data interpretation in DNA methylation and gene reactivation studies.

Molecular Formula C19H19N5OS
Molecular Weight 365.5 g/mol
Cat. No. B15137358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-GSK-3484862
Molecular FormulaC19H19N5OS
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)N)N(C)C)C#N
InChIInChI=1S/C19H19N5OS/c1-4-13-14(10-20)18(24(2)3)23-19(15(13)11-21)26-16(17(22)25)12-8-6-5-7-9-12/h5-9,16H,4H2,1-3H3,(H2,22,25)
InChIKeyKIEQQZZDWUNUQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK-3484862: Non-Nucleoside DNMT1-Selective Inhibitor for Epigenetic Research


(Rac)-GSK-3484862 is a non-covalent, dicyanopyridine-containing small molecule developed by GlaxoSmithKline that selectively inhibits DNA methyltransferase 1 (DNMT1) with an IC50 of 0.23 μM . Unlike traditional nucleoside analogs (azacitidine, decitabine), this compound does not incorporate into DNA but instead binds reversibly to DNMT1, triggering proteasome-dependent degradation of the enzyme without reducing DNMT1 mRNA levels [1]. The compound is supplied as a racemic mixture and serves as a research tool for investigating DNA methylation dynamics, gene reactivation, and epigenetic reprogramming in both cancer and stem cell models [2].

Why GSK-3484862 Cannot Be Substituted with Other DNMT1 Inhibitors or Nucleoside Analogs


DNMT1-targeting compounds exhibit fundamentally divergent mechanisms of action, selectivity profiles, and cellular consequences that preclude interchangeable use in experimental systems. Nucleoside analogs such as 5-azacytidine and decitabine require incorporation into replicating DNA and form irreversible covalent adducts with all three catalytically active DNMTs (DNMT1, DNMT3A, DNMT3B), causing DNA damage and severe cytotoxicity that confounds interpretation of demethylation experiments [1]. In contrast, GSK-3484862 is a non-nucleoside, non-covalent inhibitor that demonstrates high selectivity for DNMT1 over DNMT3A/3B and induces minimal non-specific toxicity . Even among next-generation DNMT1-selective inhibitors, critical differences exist: GSK-3685032 exhibits ~6-fold greater enzymatic potency (IC50 0.036 μM) but lacks the proteasome-dependent degradation mechanism unique to GSK-3484862 [2]. These mechanistic and pharmacological distinctions directly impact experimental outcomes, making compound-specific validation essential for reproducible epigenetic research.

Quantitative Differentiation Evidence: GSK-3484862 vs. Comparator DNMT1 Inhibitors


DNMT1 Enzymatic Inhibition: Potency Comparison with Next-Generation Selective Inhibitor GSK-3685032

GSK-3484862 inhibits DNMT1 enzymatic activity with an IC50 of 0.23 μM, which is approximately 6.4-fold less potent than the next-generation DNMT1-selective inhibitor GSK-3685032 (IC50 = 0.036 μM) [1]. Both compounds are non-covalent and non-nucleoside, but this potency difference is a key selection criterion depending on experimental sensitivity requirements. Notably, GSK-3484862 maintains a >217-fold selectivity window over DNMT3A/3B (no inhibition at 50 μM) .

DNMT1 inhibition epigenetic drug discovery enzymatic assay

Selectivity Profile: DNMT1 vs. DNMT3A/3B Family Members

GSK-3484862 demonstrates exceptional selectivity for DNMT1 over other catalytically active DNMT family members. At concentrations up to 50 μM (over 200-fold higher than the DNMT1 IC50), GSK-3484862 showed no detectable inhibition of DNMT3A/3L, DNMT3B/3L, or the assay coupling enzyme Gla1 . This contrasts sharply with nucleoside analogs azacitidine and decitabine, which inhibit DNMT1, DNMT3A, and DNMT3B non-selectively through irreversible covalent incorporation into DNA [1].

selectivity profiling off-target activity DNMT family

Mechanism of Action: Proteasome-Dependent DNMT1 Degradation vs. Simple Enzymatic Inhibition

GSK-3484862 uniquely induces proteasome-dependent degradation of DNMT1 protein in both cancer cell lines and murine embryonic stem cells, a mechanism not shared by GSK-3685032 or nucleoside analogs [1]. DNMT1 depletion occurs rapidly within hours of treatment and is not accompanied by loss of DNMT1 mRNA, confirming post-translational regulation [2]. In mESCs, this degradation requires the accessory factor Uhrf1 and its E3 ubiquitin ligase activity, indicating a specific cellular pathway engagement [3]. GSK-3685032 inhibits DNMT1 enzymatic activity but does not trigger degradation [4].

protein degradation proteasome DNMT1 turnover

Global DNA Demethylation Efficacy: GSK-3484862 vs. 5-Azacytidine and Decitabine

In wild-type murine embryonic stem cells (mESCs), 6-day treatment with GSK-3484862 reduced global CpG methylation levels from approximately 70% to less than 18%, a reduction of ~52 percentage points [1]. In contrast, 5-azacytidine and decitabine induced weaker upregulation of methylated genes and caused extensive cell death at concentrations required for comparable demethylation [2]. The resulting methylation pattern in GSK-3484862-treated cells closely resembled that of Dnmt1-deficient mESCs, confirming target engagement specificity [3].

DNA methylation whole-genome bisulfite sequencing epigenetic reprogramming

Cytotoxicity Profile: Minimal Non-Specific Toxicity vs. Nucleoside Analogs

GSK-3484862 exhibits minimal non-specific toxicity in mESCs, with concentrations up to 10 μM readily tolerated for 14 days of continuous culture [1]. This contrasts sharply with 5-azacytidine and decitabine, which induced extensive cell death at demethylating concentrations [2]. The low cytotoxicity profile of GSK-3484862 enables long-term epigenetic studies that are impractical with nucleoside analogs due to their DNA-damaging effects [3].

cytotoxicity cell viability experimental tolerability

Optimal Use Cases for GSK-3484862 in Epigenetic Research


Global DNA Demethylation Studies in Stem Cells Requiring Low Cytotoxicity

GSK-3484862 is ideally suited for whole-genome bisulfite sequencing experiments in murine embryonic stem cells, where it reduces global CpG methylation from ~70% to <18% within 6 days without the extensive cell death caused by 5-azacytidine or decitabine [1]. Concentrations up to 10 μM are tolerated for at least 14 days, enabling long-term demethylation studies [2].

Investigating DNMT1 Protein Turnover and Proteasome-Dependent Degradation

Researchers studying DNMT1 protein homeostasis should select GSK-3484862 due to its unique ability to induce rapid, proteasome-dependent DNMT1 degradation within hours, a mechanism dependent on Uhrf1 E3 ligase activity [3]. This property distinguishes GSK-3484862 from GSK-3685032, which inhibits enzymatic activity without triggering degradation [4].

DNMT1-Specific Functional Studies Requiring Exclusion of DNMT3A/3B Effects

For experiments requiring isolation of DNMT1-specific functions, GSK-3484862 provides a >217-fold selectivity window, showing no inhibition of DNMT3A/3L or DNMT3B/3L at concentrations up to 50 μM . This selectivity is essential when distinguishing maintenance methylation (DNMT1) from de novo methylation (DNMT3A/3B).

Reversible Epigenetic Reprogramming and Cellular Differentiation Assays

GSK-3484862-mediated DNMT1 depletion and DNA hypomethylation are reversible upon compound washout [5]. This property makes it valuable for pulsed demethylation experiments, cellular reprogramming studies (e.g., reprogramming mouse embryonic fibroblasts into muscle or fat cells ), and washout experiments examining remethylation kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-GSK-3484862

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.